Ethyl 3-hydroxyheptanoate

概要

説明

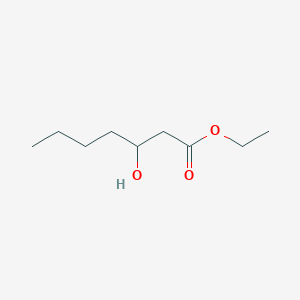

Ethyl 3-hydroxyheptanoate is an organic compound with the molecular formula C9H18O3. It is an ester derived from 3-hydroxyheptanoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxyheptanoate can be synthesized through the esterification of 3-hydroxyheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 3-oxoheptanoic acid or 3-oxoheptanoate esters.

Reduction: 3-hydroxyheptanol.

Substitution: Various substituted esters or amides.

科学的研究の応用

Organic Synthesis

Ethyl 3-hydroxyheptanoate is utilized as an important building block in organic synthesis. Its structure allows for various chemical modifications, making it suitable for the production of more complex molecules.

Applications in Organic Synthesis :

- Chiral Building Blocks : this compound serves as a chiral intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stereochemistry can be exploited to produce optically active compounds essential in drug development.

- Synthesis of β-Hydroxy Acids : The compound can be used to synthesize β-hydroxy acids, which are crucial in various biochemical pathways and industrial processes.

Pharmaceutical Applications

The therapeutic potential of this compound has been explored in several studies, highlighting its role in drug formulation and development.

Case Study: Muscle Wasting in Cancer Cachexia

- A study investigated the effects of this compound on alleviating skeletal muscle wasting associated with cancer cachexia. The results indicated that the compound helped maintain muscle mass and improved overall health outcomes in patients undergoing cancer treatment .

Therapeutic Effects :

- Anti-inflammatory Properties : Research has shown that derivatives of this compound exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Biochemical Applications

This compound is also recognized for its role in biochemistry, particularly in metabolic pathways.

Metabolic Role :

- Secondary Metabolite : As a secondary metabolite, this compound plays a role in various metabolic processes within organisms. Its presence can influence metabolic pathways related to energy production and storage .

Data Table: Summary of Applications

Industrial Applications

In addition to its scientific applications, this compound has potential uses in the food and fragrance industries due to its pleasant aroma and flavor profile.

Flavoring Agent :

作用機序

The mechanism of action of ethyl 3-hydroxyheptanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, releasing 3-hydroxyheptanoic acid and ethanol. This process is facilitated by esterases and other hydrolytic enzymes.

類似化合物との比較

- Ethyl 3-hydroxybutanoate

- Ethyl 3-hydroxyhexanoate

- Ethyl 3-hydroxyoctanoate

Comparison: Ethyl 3-hydroxyheptanoate is unique due to its specific chain length and the presence of a hydroxyl group at the third carbon. This structural feature imparts distinct chemical and physical properties compared to its shorter or longer chain analogs. For instance, ethyl 3-hydroxybutanoate has a shorter chain, making it more volatile, while ethyl 3-hydroxyoctanoate has a longer chain, affecting its solubility and reactivity.

生物活性

Ethyl 3-hydroxyheptanoate, a compound belonging to the class of hydroxy acids, has garnered attention due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₈O₃

- CAS Number : Not specified in the sources.

- Molecular Weight : Approximately 174.24 g/mol

1. Metabolic Pathways and Mechanisms

This compound is involved in several metabolic pathways, particularly in lipid metabolism. It serves as a substrate for various enzymes, influencing metabolic processes such as fatty acid oxidation and synthesis. Its role in energy metabolism has been highlighted in studies focusing on its effects on cellular respiration and ATP production.

2. Therapeutic Applications

Recent research has explored the therapeutic potential of this compound in various medical conditions:

- Muscle Wasting : A study investigated its efficacy in alleviating skeletal muscle wasting associated with cancer cachexia. Results indicated that this compound could significantly reduce muscle loss by modulating metabolic pathways related to protein synthesis and degradation .

- Anti-inflammatory Properties : this compound has shown promise in reducing inflammation markers in animal models. It appears to modulate cytokine production, thereby potentially alleviating conditions characterized by chronic inflammation .

3. Cognitive Function

Emerging studies suggest a link between this compound and cognitive function enhancement. It may influence neuroprotective pathways, offering potential benefits in age-related cognitive decline by improving synaptic plasticity and reducing oxidative stress .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Case Study 1 : In a clinical trial involving patients with cachexia, administration of this compound resulted in improved muscle mass and function over a six-week period. Patients reported enhanced quality of life and reduced fatigue levels.

- Case Study 2 : Animal models used to study the anti-inflammatory effects of this compound demonstrated significant reductions in inflammatory cytokines such as TNF-alpha and IL-6 after treatment, suggesting its potential as an adjunct therapy for inflammatory diseases.

Data Table: Summary of Biological Activities

化学反応の分析

Oxidation Reactions

Ethyl 3-hydroxybutanoate undergoes oxidation at the hydroxyl or ester group:

-

Key Finding : Oxidation of the hydroxyl group to a ketone or carboxylic acid is critical in flavor biosynthesis pathways, where intermediates like 3-oxohexanoic acid contribute to fruity aromas in wines and fermented products .

Reduction Reactions

The ester group is reduced to form alcohols under specific conditions:

-

Key Finding : Baker’s yeast-mediated reduction of ethyl acetoacetate to (S)-ethyl 3-hydroxybutanoate achieves up to 96% enantiomeric excess under optimized aerobic conditions . Industrial protocols use Zn catalysts for large-scale production .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

| Reaction Type | Reagents/Conditions | Products | Application | Source |

|---|---|---|---|---|

| Thionyl chloride | SOCl₂, RT | Ethyl 3-chlorobutanoate | Intermediate for pharmaceuticals | |

| Phosphorus tribromide | PBr₃ | Ethyl 3-bromobutanoate | Polymer synthesis |

-

Key Finding : Substituted esters serve as intermediates in synthesizing chiral molecules like (R)-(−)-lavandulol and (S)-(+)-sulcatol .

Hydrolysis and Esterification

The compound’s ester group is hydrolyzed or re-esterified:

| Reaction Type | Conditions | Products | Kinetics | Source |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, reflux | 3-Hydroxybutanoic acid | 59–76% yield | |

| Enzymatic hydrolysis | Lipases, 40°C | Ethanol + 3-hydroxybutanoate | Substrate for biocatalysis |

-

Key Finding : Lipases immobilized on hydrophobic silica nanoparticles enhance hydrolysis efficiency, enabling applications in sustainable chemistry .

Biological and Metabolic Reactions

Ethyl 3-hydroxybutanoate participates in metabolic pathways:

| Pathway | Enzymes | Role | Outcome | Source |

|---|---|---|---|---|

| Ketosis | Esterases | Hydrolysis to 3-hydroxybutyrate (3-HB) | Elevates serum 3-HB by 5.5-fold | |

| Cancer cachexia | Dehydrogenases | Attenuates muscle wasting | Reduces tumor weight by 30% |

特性

IUPAC Name |

ethyl 3-hydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-5-6-8(10)7-9(11)12-4-2/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBSPGVLQLSZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547213 | |

| Record name | Ethyl 3-hydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126784-39-2 | |

| Record name | Ethyl 3-hydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。